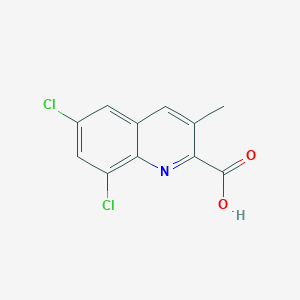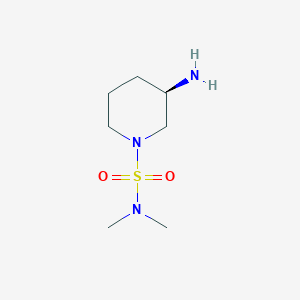![molecular formula C11H11F3N2O B13253743 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13253743.png)
4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of a trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted pyrrolidinones. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. This modulation can result in therapeutic effects, such as the inhibition of enzyme activity or the activation of specific receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one: Similar structure but with a different position of the trifluoromethyl group.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, leading to different reactivity.
Uniqueness
4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring. This structural feature enhances its stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H11F3N2O |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
4-amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-2-1-3-9(4-7)16-6-8(15)5-10(16)17/h1-4,8H,5-6,15H2 |
InChI Key |
KSBNFGUHOPHGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13253669.png)

![2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol](/img/structure/B13253674.png)
amine](/img/structure/B13253688.png)


![N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine](/img/structure/B13253707.png)
![2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13253714.png)
![2-[(Cyclopropylamino)methyl]-6-ethoxyphenol](/img/structure/B13253718.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13253724.png)
![Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B13253728.png)
![1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13253738.png)
![(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13253740.png)
